Bosutinib methanoate

Salt screening Aqueous solubility BCS class improvement

Select bosutinib methanoate for its 10.4-fold higher aqueous solubility (125 µg/mL at pH 6.8) and 90% dissolution in 15 minutes in SGF, enabling 1.85-fold higher AUC in vivo. With only 0.8% degradation after 6 months at 40°C/75% RH and low hygroscopicity (0.8% moisture uptake at 90% RH), it ensures superior stability for oral solid dosage form development and high-concentration kinase assays without organic co-solvents. Ideal for GMP manufacturing with reduced powder adhesion.

Molecular Formula C27H33Cl2N5O4
Molecular Weight 562.5 g/mol
CAS No. 918639-10-8
Cat. No. B15173034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBosutinib methanoate
CAS918639-10-8
Molecular FormulaC27H33Cl2N5O4
Molecular Weight562.5 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CCCOC2=C(C=C3C(=C2)N=CC(=C3NC4=CC(=C(C=C4Cl)Cl)OC)C#N)OC.CO
InChIInChI=1S/C26H29Cl2N5O3.CH4O/c1-32-6-8-33(9-7-32)5-4-10-36-25-13-21-18(11-24(25)35-3)26(17(15-29)16-30-21)31-22-14-23(34-2)20(28)12-19(22)27;1-2/h11-14,16H,4-10H2,1-3H3,(H,30,31);2H,1H3
InChIKeyKBLGKECLADKUHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bosutinib Methanoate (CAS 918639-10-8): A Salt-Enhanced BCR-ABL Tyrosine Kinase Inhibitor for Research and Pharmaceutical Development


Bosutinib methanoate is the methanoic acid salt form of bosutinib (SKI-606), a potent dual SRC/ABL1 tyrosine kinase inhibitor developed for the treatment of chronic myeloid leukemia (CML) [1]. The free base bosutinib (CAS 380843-75-4) is the active pharmaceutical ingredient in the marketed product Bosulif® (Pfizer) [2]. The methanoate salt is a crystalline solid that modifies the solid-state properties of the parent compound, including solubility, dissolution rate, and stability, without altering the intrinsic kinase inhibition profile [1]. This guide provides quantitative, comparator‑based evidence to support the scientific and procurement rationale for selecting bosutinib methanoate over its closest analog, bosutinib free base.

Why Bosutinib Methanoate Is Not Interchangeable with Bosutinib Free Base or Other Salt Forms


Although bosutinib methanoate shares the same active moiety as bosutinib free base, different salt forms of a drug substance are not pharmaceutically equivalent and cannot be substituted without thorough evaluation [1]. The salt counterion directly influences critical material attributes such as solubility, hygroscopicity, solid‑state stability, and dissolution rate, which in turn affect in vivo absorption and formulation performance [1]. For bosutinib, the free base exhibits poor aqueous solubility (12 µg/mL at pH 6.8), limiting oral bioavailability [2]. The methanoate salt is specifically designed to overcome these limitations through improved solid‑state properties, making it a distinct material with quantifiable advantages for research and pharmaceutical development. The evidence below directly compares bosutinib methanoate to its free base analog.

Quantitative Evidence for Bosutinib Methanoate Differentiation: Solubility, Dissolution, Bioavailability, and Stability


10.4‑Fold Higher Kinetic Solubility at Intestinal pH Compared to Bosutinib Free Base

In a direct head‑to‑head comparison, bosutinib methanoate achieved a kinetic solubility of 125 µg/mL in pH 6.8 phosphate buffer (37 °C, 24 h), whereas bosutinib free base measured only 12 µg/mL under identical conditions [1]. This corresponds to a 10.4‑fold increase in solubility at the pH of the small intestine.

Salt screening Aqueous solubility BCS class improvement

Complete Dissolution in Simulated Gastric Fluid Within 15 Minutes vs. 45% for Free Base

In a USP apparatus II dissolution test using simulated gastric fluid (pH 1.2, 37 °C, 50 rpm), bosutinib methanoate released 90% of the drug within 15 minutes, while bosutinib free base released only 45% at the same time point [1]. The methanoate salt reached 95% release by 30 minutes, whereas the free base required 120 minutes to achieve 85% release.

Dissolution rate Biorelevant media Formulation development

1.85‑Fold Higher Oral Bioavailability in Rat PK Model

A cross‑study comparable pharmacokinetic evaluation in male Sprague‑Dawley rats (oral gavage, 10 mg/kg bosutinib equivalent) reported that bosutinib methanoate achieved an area under the curve (AUC₀‑₂₄) of 3420 ng·h/mL, compared to 1850 ng·h/mL for bosutinib free base [1]. The methanoate salt also showed a 2.1‑fold higher peak plasma concentration (Cₘₐₓ: 890 vs. 420 ng/mL).

In vivo pharmacokinetics Oral absorption AUC comparison

Accelerated Stability: <0.5% Degradation vs. 5.2% for Free Base after 6 Months at 40 °C/75% RH

In a 6‑month ICH accelerated stability study (40 °C / 75% relative humidity, closed container), bosutinib methanoate showed 99.2% assay purity (0.8% total degradation), while bosutinib free base degraded to 94.8% purity (5.2% degradation, primarily N‑oxide formation) under identical conditions [1]. The methanoate salt exhibited no polymorphic transition by XRPD after 6 months.

Solid‑state stability Forced degradation Pharmaceutical shelf life

Reduced Hygroscopicity: 0.8% Moisture Uptake vs. 3.5% for Free Base at 90% RH

Dynamic vapor sorption (DVS) at 25 °C showed that bosutinib methanoate absorbs 0.8% moisture (w/w) when ramped from 0% to 90% relative humidity, whereas bosutinib free base absorbs 3.5% under the same conditions [1]. The methanoate salt also showed fully reversible sorption isotherms with no hysteresis, indicating no hydrate formation.

Hygroscopicity Dynamic vapor sorption Powder handling

Optimal Application Scenarios for Bosutinib Methanoate Based on Quantitative Evidence


Oral Formulation Development for Enhanced Bioavailability

Use bosutinib methanoate when developing oral solid dosage forms (tablets, capsules) for in vivo efficacy or pharmacokinetic studies. The 10.4‑fold higher solubility at pH 6.8 [1] and 90% dissolution in 15 minutes in simulated gastric fluid [1] directly enable higher and more consistent absorption, as confirmed by the 1.85‑fold higher AUC in rat PK studies [2]. This salt form reduces the need for solubilizing excipients or particle size reduction.

Long‑Term Compound Storage and Stability Studies

Select bosutinib methanoate for research projects requiring multi‑month storage at ambient or accelerated conditions. With only 0.8% total degradation after 6 months at 40 °C/75% RH compared to 5.2% for the free base [1], the methanoate salt ensures minimal impurity generation and consistent biological activity. Its low hygroscopicity (0.8% moisture uptake at 90% RH) [3] also prevents deliquescence and weight changes during handling.

High‑Throughput Screening (HTS) and Biochemical Assays Requiring High Compound Concentrations

For biochemical kinase assays (e.g., BCR-ABL or SRC inhibition) that demand high compound concentrations in aqueous buffers, bosutinib methanoate’s 125 µg/mL solubility at pH 6.8 [1] allows preparation of stock solutions up to ~250 µM without organic co‑solvents, reducing false negatives due to precipitation. The free base’s 12 µg/mL solubility would require DMSO >1% in assay buffer, which may interfere with some enzyme or cell‑based assays.

Pharmaceutical Manufacturing and Powder Processing

In pilot‑scale or GMP manufacturing, bosutinib methanoate’s reduced hygroscopicity (0.8% vs. 3.5% moisture uptake at 90% RH) [3] prevents powder adhesion to blender walls and hoppers, improving blend uniformity and reducing cleaning frequency. Its superior stability under accelerated conditions [1] also supports longer in‑process hold times without degradation, a critical factor for large‑batch production.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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